molecular formula C19H21N3O3S B2962902 3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide CAS No. 1787914-49-1

3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide

Cat. No.: B2962902
CAS No.: 1787914-49-1
M. Wt: 371.46
InChI Key: LESLGAUEZCWXIG-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide is an organic compound that features a benzenesulfonyl group and a pyrrolo[2,3-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as triethylamine.

    Amidation Reaction: The final step involves the coupling of the sulfonylated pyrrolo[2,3-b]pyridine with a suitable amine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding amines or alcohols.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-18(10-15-26(24,25)17-7-2-1-3-8-17)20-12-5-13-22-14-9-16-6-4-11-21-19(16)22/h1-4,6-9,11,14H,5,10,12-13,15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESLGAUEZCWXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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